

An In-depth Technical Guide on the Natural Occurrence of Lead Carbonate (Cerussite)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead carbonate*

Cat. No.: *B147948*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, geological formation, and physicochemical properties of cerussite ($PbCO_3$), a significant secondary mineral of lead. The document details the analytical methodologies used for its characterization, offering a robust resource for scientific investigation.

Introduction

Cerussite is a **lead carbonate** mineral and an important ore of lead, named from the Latin word "cerussa," meaning "white lead".^[1] It is a secondary mineral, meaning it forms through the alteration of a pre-existing primary lead mineral, most commonly galena (PbS).^{[1][2]} Found in the oxidized zones of lead deposits, cerussite is notable for its high lead content (up to 77.5%), high density, and distinct crystal habits, including complex twinned structures.^{[1][2]} Its crystal structure is orthorhombic and isomorphous with aragonite.^{[2][3]}

Geological Formation and Occurrence

Cerussite's formation is primarily a supergene process, occurring in the upper, oxidized portions of lead ore deposits.^{[2][3]} The primary mineral, galena (lead sulfide), undergoes weathering and oxidation when it comes into contact with carbonated water.^[2] This chemical action leaches lead ions, which then react with the dissolved carbonate to form cerussite.^[1]

The simplified formation reaction can be represented as: $\text{PbS} (\text{Galena}) + \text{H}_2\text{O} + 2\text{O}_2 + \text{CO}_2 \rightarrow \text{PbCO}_3 (\text{Cerussite}) + \text{SO}_4^{2-} + 2\text{H}^+$ [4]

This process requires an influx of both oxygen and carbon dioxide, which is why cerussite is typically found in the upper parts of ore bodies, often in gossans (iron caps). [3]

Notable Occurrences: Cerussite is found in numerous localities worldwide. Some of the most significant deposits known for producing high-quality specimens include:

- Tsumeb Mine, Namibia: Renowned for exceptional and complex twinned crystals. [5]
- Broken Hill, New South Wales, Australia: A historic lead-zinc-silver mining area with significant cerussite finds. [1]
- Leadville, Colorado, USA: A major historical lead-producing district. [6]
- Bunker Hill Mine, Idaho, USA: Source of well-characterized cerussite specimens. [7]
- Pentire Glaze Mine, Cornwall, England: Known for delicate, needle-like acicular crystals. [2]
- Iglesias, Sardinia, Italy: Notable for a zinc-bearing variety of cerussite known as iglesiasite. [2]

Associated Minerals: Cerussite is frequently found in association with a suite of other primary and secondary minerals. Its presence can be an indicator for geologists exploring for lead and zinc deposits. Common associated minerals include:

- Primary Minerals: Galena (PbS), Sphalerite (ZnS). [3]
- Secondary Minerals: Anglesite (PbSO_4), Smithsonite (ZnCO_3), Malachite ($\text{Cu}_2(\text{CO}_3)(\text{OH})_2$), Azurite ($\text{Cu}_3(\text{CO}_3)_2(\text{OH})_2$), and Pyromorphite ($\text{Pb}_5(\text{PO}_4)_3\text{Cl}$). [3]

Physicochemical and Crystallographic Properties

Cerussite possesses distinct physical and chemical properties that are crucial for its identification and characterization. Pure cerussite is colorless and transparent, but impurities can impart a range of colors, including white, gray, blue, or green. [1]

Data Presentation

The quantitative properties of cerussite are summarized in the tables below for ease of comparison.

Table 1: Physical and Optical Properties of Cerussite

Property	Value/Description	Citations
Chemical Formula	PbCO_3	[2]
Mohs Hardness	3.0 - 3.5	[1]
Specific Gravity	6.58 g/cm ³	[5]
Luster	Adamantine to Vitreous	[3]
Color	Colorless, white, gray, blue, green	[5]
Streak	White	[8]
Cleavage	Distinct on {110} and {021}	[5]
Fracture	Conchoidal, Brittle	[8]
Transparency	Transparent to Translucent	[5]
Refractive Index	$\alpha = 1.803, \beta = 2.074, \gamma = 2.076$	[8]
Birefringence	0.274	[1]
Fluorescence	Often shows yellow to golden-yellow fluorescence	[3] [8]
Solubility	Practically insoluble in neutral water; dissolves with effervescence in dilute nitric acid.	[3]

| Solubility Product (K_{sp}) | $\approx 1.5 \times 10^{-13}$ at 25 °C |[\[9\]](#) |

Table 2: Crystallographic Data for Cerussite

Property	Value/Description	Citations
Crystal System	Orthorhombic	[3]
Crystal Class	Dipyramidal (2/m 2/m 2/m)	[5]
Space Group	Pmcn	[5]
Unit Cell Dimensions	$a=5.195 \text{ \AA}$, $b=8.436 \text{ \AA}$, $c=6.152 \text{ \AA}$	[5]
Z (formula units/cell)	4	[5]

| Twinning | Very common on {110}, producing stellate (star-shaped) or reticulated (net-like) forms. [\[10\]](#) |

Table 3: Representative Trace Element Composition of Cerussite (from Bou Dahar, Morocco)

Element	Concentration Range (ppm)	Notes	Citations
Strontium (Sr)	1,123 - 2,511	Substitutes directly for Pb in the crystal lattice.	[11]
Barium (Ba)	114 - 3,360	Substitutes directly for Pb in the crystal lattice.	[11]
Silver (Ag)	0.05 - 157	Likely present as nano-inclusions.	[11]
Copper (Cu)	0.08 - 22.8	Likely present as nano-inclusions.	[11]
Antimony (Sb)	0.02 - 1.25	Minor trace element.	[11]
Arsenic (As)	0.12 - 5.56	Minor trace element.	[11]
Thallium (Tl)	0.001 - 0.04	Minor trace element.	[11]

Data obtained via Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS).

Solubility and Stability

The solubility of cerussite is highly dependent on pH and the concentration of dissolved inorganic carbon (DIC).^[12] Generally, its solubility increases with decreasing pH.^{[13][14]} Studies have also shown that increasing temperature can lead to higher dissolved lead concentrations, particularly at pH levels above 8.^[12] Under certain conditions of pH and temperature, cerussite can transform to or from hydrocerussite ($\text{Pb}_3(\text{CO}_3)_2(\text{OH})_2$).^{[12][15]}

Experimental Protocols for Characterization

The identification and detailed analysis of cerussite require a combination of analytical techniques. The following sections provide detailed methodologies for key experiments.

X-Ray Powder Diffraction (XRD)

XRD is the primary technique for definitive mineral identification and for determining crystallographic parameters.

Methodology:

- Sample Preparation:
 - A small, representative portion of the mineral is finely ground to a powder (particle size $<10 \mu\text{m}$) using an agate mortar and pestle to ensure random crystal orientation.^[9]
 - The powder is then packed into a sample holder. This can be a standard aluminum holder with a milled well or a low-background silicon holder for small sample amounts. The sample surface must be flat and flush with the holder's surface.^{[16][17]}
- Instrument Calibration:
 - Prior to analysis, the instrument's calibration is checked using a silicon (Si) standard to ensure accuracy of the peak positions.^[18]
- Data Acquisition:

- The sample is mounted in the diffractometer.
- The X-ray source, typically a Cu K α tube, is operated at standard settings (e.g., 40 kV and 40 mA).[16]
- The sample is scanned over a range of 2 θ angles, commonly from 5° to 70°. The instrument's software records the intensity of the diffracted X-rays at each angle.[19]
- Data Analysis:
 - The resulting diffractogram (a plot of intensity vs. 2 θ) shows a series of peaks.
 - The positions (2 θ) and relative intensities of these peaks are compared to a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the mineral phases present.[17]
 - For cerussite, strong characteristic peaks will be observed at specific d-spacings, such as 3.593 Å.[17]

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS is used to visualize the mineral's morphology, texture, and to determine its elemental composition.

Methodology:

- Sample Preparation:
 - For geological samples, a fragment of the rock or mineral is cut to fit into a resin mold (e.g., 25 mm diameter).[20]
 - The sample is placed in the mold, and an epoxy resin is poured over it. The block is cured until hard.[20]
 - The surface of the resin block is ground and polished using progressively finer abrasive powders (e.g., diamond suspensions down to 1 μ m) to create a flat, smooth surface.[20]

- The polished sample is coated with a thin layer of carbon to make it conductive, which is necessary for SEM analysis.[20]
- Imaging and Analysis:
 - The prepared sample is placed into the SEM chamber.
 - Imaging: Backscattered Electron (BSE) imaging is typically used for mineralogical analysis. In BSE mode, areas with higher average atomic numbers appear brighter. This allows for easy differentiation between lead-rich cerussite (bright) and the surrounding silicate or carbonate matrix (darker).[4][20]
 - EDS Analysis: The electron beam is focused on a specific point of interest on the sample. The interaction of the beam with the sample generates characteristic X-rays.
 - The EDS detector collects these X-rays and generates a spectrum, showing peaks corresponding to the elements present. For cerussite, the spectrum will show strong peaks for Lead (Pb), Carbon (C), and Oxygen (O).[21]
 - EDS can also be used to create elemental maps, which show the spatial distribution of different elements across the sample surface.[20]

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy provide information about the molecular vibrations within the crystal lattice, which are characteristic of the carbonate group and the overall mineral structure.

FTIR Spectroscopy Methodology:

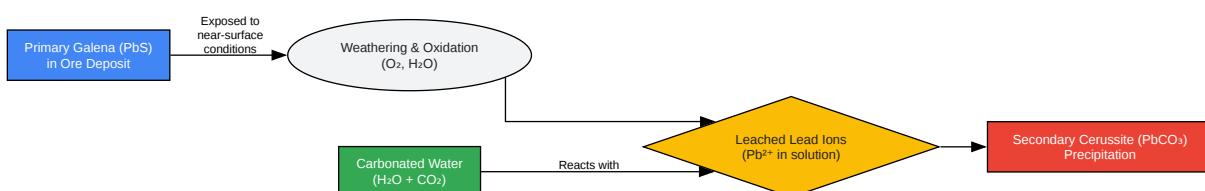
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the finely ground mineral sample is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).[22]
 - The mixture is placed in a pellet die and pressed under high pressure to form a thin, transparent pellet.[22]
- Data Acquisition:

- A background spectrum of a pure KBr pellet is collected first.
- The sample pellet is then placed in the FTIR spectrometer's sample holder.
- The instrument scans the mid-infrared range (typically 4000 to 400 cm^{-1}), and the resulting absorbance spectrum is recorded.[23]
- Analysis: The spectrum of cerussite will show characteristic absorption bands corresponding to the vibrations of the carbonate (CO_3^{2-}) ion.

Raman Spectroscopy Methodology:

- Sample Preparation: Minimal preparation is needed. The analysis can be performed directly on a crystal face, a polished section, or a powdered sample.[24]
- Data Acquisition:
 - The sample is placed on the stage of a Raman microscope.
 - A laser (e.g., 532 nm or 785 nm) is focused onto a small spot (as small as 1 μm) on the sample surface.[24]
 - The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light.
 - The remaining Raman scattered light is dispersed by a spectrometer and recorded by a detector.[25]
- Analysis: The Raman spectrum of cerussite shows a very strong peak around 1052 cm^{-1} , which is characteristic of the symmetric stretching mode of the carbonate ion. Other peaks related to lattice vibrations and other carbonate modes are also observed.[7]

Wet Chemical Analysis (for Lead Quantification)


Wet chemical methods can be used to accurately determine the total lead content of a cerussite-bearing ore.

Methodology (Gravimetric/Volumetric):

- Sample Digestion:
 - A precisely weighed amount of the powdered ore (e.g., 1 gram) is placed in a flask.[26]
 - The sample is dissolved by heating with strong acids, such as nitric acid and hydrochloric acid, to bring the lead into solution as Pb^{2+} ions.[27]
- Precipitation:
 - Sulfate Method (Gravimetric): Dilute sulfuric acid is added to the solution to precipitate lead as highly insoluble lead sulfate (PbSO_4). The solution is allowed to stand, then filtered. The precipitate is washed, dried, and weighed. The mass of metallic lead can be calculated from the mass of the PbSO_4 precipitate.[26]
 - Chromate Method (Volumetric): After dissolving the sample and adjusting the pH with acetic acid, a solution of potassium chromate (K_2CrO_4) is added to precipitate lead as yellow lead chromate (PbCrO_4). The precipitate is filtered and washed. It is then re-dissolved in hydrochloric acid and titrated with a standard sodium thiosulfate ("hypo") solution to determine the amount of chromate, which is stoichiometrically related to the amount of lead.[27]
- Calculation: The percentage of lead in the original sample is calculated based on the weight of the precipitate (gravimetric) or the volume of titrant used (volumetric).[26]

Visualizations


Geological Formation Pathway

[Click to download full resolution via product page](#)

Geochemical pathway for the formation of cerussite from galena.

Mineral Association in an Oxidized Lead Deposit

[Click to download full resolution via product page](#)

Common mineral associations with cerussite in ore deposits.

Experimental Workflow for Cerussite Characterization

[Click to download full resolution via product page](#)

A typical workflow for the comprehensive characterization of a cerussite sample.

Conclusion

Cerussite, as the natural occurrence of **lead carbonate**, is a mineral of significant geological and economic importance. Its formation through the oxidation of galena provides valuable insights into supergene processes in ore deposits. A thorough characterization of cerussite relies on a multi-technique approach, combining definitive structural identification by XRD with morphological and compositional analysis by SEM-EDS and vibrational spectroscopy. The detailed protocols and quantitative data presented in this guide serve as a foundational reference for researchers in mineralogy, geochemistry, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. geologyscience.com [geologyscience.com]
- 2. Cerussite - Meaning, Properties, Locations, Uses and FAQs [vedantu.com]
- 3. Cerussite (lead carbonate) - Mineral Properties and Occurrence [mineralexpert.org]
- 4. 地質学におけるSEM | SEM鉱物学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cerussite Mineral Data [webmineral.com]
- 6. jascoinc.com [jascoinc.com]
- 7. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 8. osti.gov [osti.gov]
- 9. icdd.com [icdd.com]
- 10. mindat.org [mindat.org]
- 11. mdpi.com [mdpi.com]
- 12. Effect of temperature on the dissolution of the lead (II) carbonate hydrocerussite for varying pH and dissolved inorganic carbon conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. mcgill.ca [mcgill.ca]
- 17. worldagroforestry.org [worldagroforestry.org]
- 18. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 19. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 20. Preparing geological samples for SEM analysis - University of Plymouth [plymouth.ac.uk]
- 21. Scanning Electron Microscopy - Geology Core analysis [houstonem.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 24. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 25. Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 26. Assaying Lead Determination Method Pb - 911Metallurgist [911metallurgist.com]
- 27. Wet Lead Assay Method - 911Metallurgist [911metallurgist.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Natural Occurrence of Lead Carbonate (Cerussite)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147948#natural-occurrence-of-lead-carbonate-as-cerussite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com